Cas no 330190-36-8 (2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- HMS1415C04
- AKOS024575428
- Oprea1_188447
- F0325-0266
- IDI1_008971
- IFLab1_001104
- SR-01000424516-1
- 2-[(3,4-dimethoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- SR-01000424516
- AB00667251-01
- 330190-36-8
- 2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
-
- インチ: 1S/C19H22N2O4S/c1-10-4-7-15-12(8-10)16(17(20)22)19(26-15)21-18(23)11-5-6-13(24-2)14(9-11)25-3/h5-6,9-10H,4,7-8H2,1-3H3,(H2,20,22)(H,21,23)
- InChIKey: AYXXMXVNQISKPL-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C(N)=O)C2=C1CCC(C)C2)NC(C1C=CC(=C(C=1)OC)OC)=O
計算された属性
- せいみつぶんしりょう: 374.13002836g/mol
- どういたいしつりょう: 374.13002836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 119Ų
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0325-0266-5μmol |
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
330190-36-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0325-0266-5mg |
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
330190-36-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0325-0266-20mg |
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
330190-36-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0325-0266-3mg |
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
330190-36-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0325-0266-30mg |
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
330190-36-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0325-0266-25mg |
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
330190-36-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0325-0266-50mg |
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
330190-36-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0325-0266-100mg |
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
330190-36-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0325-0266-75mg |
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
330190-36-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0325-0266-2μmol |
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
330190-36-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 関連文献
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 330190-36-8 and Product Name: 2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
The compound with the CAS number 330190-36-8 and the product name 2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure and functional groups, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The benzothiophene core and the amide functionalities present in this compound contribute to its unique chemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.
In recent years, there has been a growing emphasis on the development of small molecules that can modulate biological pathways with high specificity. The structure of 2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide aligns well with this trend. The presence of a dimethoxybenzamido group suggests potential interactions with biological targets such as enzymes and receptors. This moiety has been studied extensively for its role in enhancing binding affinity and selectivity, which are crucial factors in drug design.
The tetrahydro-1-benzothiophene scaffold is another key feature of this compound. Benzothiophene derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The modification of this scaffold with a methyl group at the 5-position and a carboxamide group at the 3-position further diversifies its chemical space. Such structural modifications can lead to novel analogs with improved pharmacokinetic profiles and reduced toxicity.
Recent studies have highlighted the importance of 2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the context of developing new therapeutic strategies. For instance, researchers have explored its potential as an inhibitor of specific enzymes involved in cancer progression. The benzamido group can interact with the active site of these enzymes, thereby disrupting their function. Preliminary in vitro studies have shown promising results regarding its inhibitory activity against certain kinases and proteases.
Moreover, the compound's ability to cross the blood-brain barrier has been a point of interest for neuropharmacologists. The tetrahydro-1-benzothiophene core is known to enhance lipophilicity, which is essential for central nervous system (CNS) drug delivery. This property makes 2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully elucidate its mechanism of action in these conditions.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiophene core. The introduction of the dimethoxybenzamido and carboxamide groups necessitates careful selection of reagents and catalysts to ensure high yield and purity. These synthetic challenges underscore the complexity of developing novel pharmaceuticals but also highlight the ingenuity required in medicinal chemistry.
In conclusion,2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a promising candidate for further exploration in drug discovery. Its unique structure and functional groups make it a versatile molecule with potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms of action,330190-36-8 may play a pivotal role in developing next-generation pharmaceuticals.
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